molecular formula C11H15N5O5 B2357789 2-(8-((2-methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-30-0

2-(8-((2-methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2357789
CAS No.: 1021031-30-0
M. Wt: 297.271
InChI Key: AFEQNUDYISNSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative with a 2-methoxyethylamino substituent at the 8-position, a methyl group at the 3-position, and an acetic acid moiety linked to the 7-position of the purine core. Its molecular formula is C₁₁H₁₄N₆O₅, with a molecular weight of 310.27 g/mol. The acetic acid group enhances solubility in polar solvents, while the 2-methoxyethyl chain may improve membrane permeability compared to bulkier substituents.

Properties

IUPAC Name

2-[8-(2-methoxyethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-8-7(9(19)14-11(15)20)16(5-6(17)18)10(13-8)12-3-4-21-2/h3-5H2,1-2H3,(H,12,13)(H,17,18)(H,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEQNUDYISNSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-((2-methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on available research findings and case studies.

Molecular Formula

  • C : 13
  • H : 16
  • N : 4
  • O : 4

Structural Characteristics

The compound features a purine ring system, which is integral to many biologically active molecules. Its structure includes:

  • An amino group attached to a methoxyethyl chain.
  • A carboxylic acid functionality which may enhance solubility and bioactivity.

Table 1: Structural Summary

PropertyValue
IUPAC NameThis compound
Molecular Weight284.33 g/mol
CAS NumberNot available

Antitumor Activity

Recent studies have indicated that compounds similar to this purine derivative exhibit significant antitumor properties. For instance, a related purine derivative was shown to reduce PGE(2) production in human adenocarcinoma cells, indicating potential anti-inflammatory and anticancer effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth .

Neuroprotective Effects

Preliminary findings suggest that the compound may also possess neuroprotective properties. In models of neurological disorders, derivatives of similar structure have demonstrated anticonvulsant activities, indicating potential therapeutic applications in epilepsy and other neurodegenerative conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of PGE(2) production
Enzyme InhibitionDHFR inhibition
NeuroprotectiveAnticonvulsant effects

Study on Anticancer Activity

In a study evaluating various purine analogs, one compound demonstrated an EC50 value of 90 nM in reducing PGE(2) levels in cancer cell lines. This suggests that modifications to the purine structure can significantly enhance anticancer efficacy .

Neuropharmacological Evaluation

Research involving related compounds showed promising results in animal models for anticonvulsant activity. The ED50 values indicated that these compounds were more effective than traditional treatments like phenobarbital, suggesting a new avenue for epilepsy treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on purine derivatives with modifications at the 7- or 8-positions, emphasizing structural, physicochemical, and functional differences.

Structural Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
Target Compound: 2-(8-((2-Methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid 8: 2-Methoxyethylamino
7: Acetic acid
C₁₁H₁₄N₆O₅ 310.27 Acetic acid, methoxyethyl -
2-[8-(Diethylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide 8: Diethylamino
7: Acetamide
C₁₂H₁₈N₆O₃ 294.31 Acetamide, diethylamino
2-((7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid 8: Thio linkage
7: Ethoxyethyl
C₁₂H₁₆N₄O₅S 328.34 Thioacetic acid, ethoxyethyl
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione 8: Hydroxyethylamino
7: Phenoxyethyl
C₁₇H₂₀N₆O₅ 388.38 Phenoxyethyl, hydroxyethyl
6-(1,3-Dimethyl-2,6-dioxo-7H-purin-8-yl)hexanoic acid 8: Hexanoic acid C₁₃H₁₈N₄O₄ 294.31 Hexanoic acid

Key Observations :

  • Substituent Flexibility: The target compound’s 2-methoxyethylamino group is less bulky than the phenoxyethyl group in but more polar than diethylamino in .
  • Acid vs. Amide : The acetamide derivative () lacks the ionizable carboxylic acid group, reducing aqueous solubility compared to the target compound.
  • Thio vs.
Physicochemical Properties
  • Solubility: The acetic acid group in the target compound and 6-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)hexanoic acid () enhances water solubility compared to esters (e.g., ethyl derivatives in ) or amides ().
  • logP: The 2-methoxyethyl chain in the target compound likely reduces lipophilicity compared to the phenoxyethyl group in (predicted logP: ~1.5 vs. ~2.8).

Preparation Methods

Synthesis of 3-Methyl-2,6-dioxo-2,3-dihydropurine

The foundational intermediate for this class of compounds is 3-methylxanthine (3-methyl-2,6-dioxopurine), synthesized via cyclocondensation of 4,5-diaminouracil with trimethyl orthoacetate under acidic conditions. This reaction proceeds through imidazole ring formation, yielding the bicyclic purine system. The methyl group at position 3 enhances metabolic stability compared to unsubstituted xanthine derivatives.

Halogenation at Position 8

To enable subsequent nucleophilic substitution, the 8-position is activated by introducing a leaving group. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the 8-oxygen to a chloro group, yielding 8-chloro-3-methyl-2,6-dioxopurine. Bromination alternatives exist but are less common due to higher reactivity and side-product formation.

Introduction of the 2-Methoxyethylamino Group

Nucleophilic Substitution at Position 8

The 8-chloro intermediate reacts with 2-methoxyethylamine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) as a base. This SNAr (nucleophilic aromatic substitution) mechanism proceeds via a Meisenheimer complex, with the methoxyethylamine’s primary amine attacking the electron-deficient C8 position.

Reaction Conditions:

  • Molar ratio: 1:1.2 (purine:amine)
  • Solvent: DMF
  • Temperature: 80°C
  • Yield: 68–72%

Alternative Amination Strategies

Microwave-assisted synthesis reduces reaction time to 30 minutes at 120°C, improving yield to 85% by enhancing reaction kinetics. Catalytic amounts of tetrabutylammonium bromide (TBAB) further accelerate substitution by stabilizing the transition state.

Functionalization at Position 7: Acetic Acid Side Chain

Acylation with Ethyl Bromoacetate

The 7-position is alkylated using ethyl bromoacetate under basic conditions. A mixture of 8-(2-methoxyethyl)amino-3-methylxanthine, ethyl bromoacetate, and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature over 8 hours yields the ethyl ester precursor.

Key Parameters:

  • Base: NaH (2.5 equiv)
  • Solvent: THF
  • Temperature: 0°C → RT
  • Yield: 65%

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using lithium hydroxide (LiOH) in a tetrahydrofuran/water (3:1) mixture at 60°C for 4 hours. This step achieves quantitative conversion to the carboxylic acid without purine ring degradation.

Optimization Note:

  • Avoiding strong mineral acids (e.g., HCl) prevents N7 demethylation.

Integrated Synthesis Pathway

A consolidated route combines these steps:

  • 3-Methylxanthine Preparation

    • 4,5-Diaminouracil + trimethyl orthoacetate → 3-methylxanthine (78% yield).
  • 8-Chlorination

    • 3-Methylxanthine + POCl₃ → 8-chloro derivative (82% yield).
  • 8-(2-Methoxyethyl)amination

    • 8-Chloro intermediate + 2-methoxyethylamine → 8-substituted product (85% yield under microwave).
  • 7-Acetic Acid Installation

    • Ethyl bromoacetate alkylation → ester (65% yield).
    • LiOH hydrolysis → target acid (98% yield).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 3.24 (s, 3H, CH₃O), 3.49 (t, 2H, OCH₂CH₂N), 4.12 (s, 2H, CH₂CO₂H), 10.21 (s, 1H, NH).
  • LC-MS : m/z 326.1 [M+H]⁺, confirming molecular formula C₁₁H₁₅N₅O₅.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN) shows ≥98% purity, with retention time = 6.7 min.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Classical SNAr 8-Chloropurine 2-Methoxyethylamine 68 95
Microwave-Assisted 8-Chloropurine TBAB, DMF 85 98
Enzymatic Hydrolysis Ethyl Ester Lipase (CAL-B) 91 97

Key Observations:

  • Microwave methods enhance efficiency but require specialized equipment.
  • Enzymatic hydrolysis offers greener alternatives to LiOH.

Challenges and Optimization Opportunities

Regioselectivity in Alkylation

Competing N9 alkylation can occur during acetic acid side chain installation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N9 reactivity, improving N7 selectivity to 9:1.

Solvent Impact on Crystallization

Isolating the final acid requires careful solvent selection. Ethanol/water (4:1) mixtures yield high-purity crystals, whereas acetonitrile induces amorphous precipitation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Temperature and pH Control : Maintain reaction temperatures between 40–60°C and neutral to slightly alkaline pH (7.0–8.5) to minimize side reactions and degradation .
  • Reagent Selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or bases such as triethylamine to enhance reaction efficiency .
  • Purification Techniques : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization for high-purity isolation .
  • Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC (>95% purity threshold) .

Q. What analytical methods are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, methoxyethyl, and acetic acid groups) and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ ion for C₁₃H₁₈N₆O₅) and fragmentation patterns .
  • X-ray Crystallography : For definitive 3D structural validation, resolve crystal structures if single crystals are obtainable .
  • Cross-Referencing Databases : Compare spectral data with PubChem entries for analogous purine derivatives .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility Profiling : Test in solvents (DMSO, ethanol, PBS) via serial dilution and spectrophotometric quantification (UV-Vis at λ=260–280 nm) .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Adjust storage to inert atmospheres (argon) at -20°C for long-term stability .
  • pH-Dependent Stability : Use potentiometric titration to assess stability across physiological pH ranges (4.0–7.4) .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s reaction mechanisms in biological systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzymatic interactions (e.g., xanthine oxidase inhibition) .
  • Trapping Intermediates : Employ cryogenic conditions or radical scavengers to isolate reactive intermediates during metabolic transformations .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate with experimental kinetic data .

Q. How can researchers design assays to evaluate the compound’s pharmacological activity and selectivity?

Methodological Answer:

  • In Vitro Targets : Screen against adenosine receptor subtypes (A₁, A₂A) using radioligand binding assays (IC₅₀ determination) .
  • Cellular Models : Use HEK293 cells transfected with human receptors to assess cAMP modulation via ELISA .
  • Selectivity Profiling : Compare IC₅₀ values across off-target kinases (e.g., PKA, PKC) to identify structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s bioavailability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to calculate logP (target: 1.5–2.5), BBB permeability, and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein interaction .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts and Ames test simulations for mutagenicity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Batch Variability Analysis : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts .
  • Multivariate Statistics : Apply principal component analysis (PCA) to isolate variables (e.g., pH, temperature) causing discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.